5-Bromo-2,5-dihydroindazol-3-one
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Overview
Description
5-Bromo-2,5-dihydroindazol-3-one is a brominated derivative of indazole, a heterocyclic compound containing nitrogen. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the bromine atom in the structure enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,5-dihydroindazol-3-one typically involves the bromination of 2,5-dihydroindazol-3-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of tubular reactors for diazotization and bromination reactions can help in achieving higher yields and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,5-dihydroindazol-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
5-Bromo-2,5-dihydroindazol-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and other diseases.
Biological Studies: The compound is studied for its antiproliferative and cytotoxic activities against various cancer cell lines
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Chemical Biology: The compound serves as a probe to study biological pathways and molecular interactions
Mechanism of Action
The mechanism of action of 5-Bromo-2,5-dihydroindazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom enhances its binding affinity and reactivity, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
5-Bromoindazole: Another brominated indazole derivative with similar reactivity but different biological activity.
2,5-Dihydroindazol-3-one: The non-brominated parent compound with lower reactivity and different applications.
5-Bromo-1,2,3-triazole: A structurally similar compound with distinct chemical and biological properties.
Uniqueness: 5-Bromo-2,5-dihydroindazol-3-one is unique due to the presence of the bromine atom, which significantly enhances its reactivity and potential biological activity compared to its non-brominated counterparts. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H5BrN2O |
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Molecular Weight |
213.03 g/mol |
IUPAC Name |
5-bromo-2,5-dihydroindazol-3-one |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-4H,(H,10,11) |
InChI Key |
URMWJJWHMUPDAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=O)C2=CC1Br |
Origin of Product |
United States |
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